(1S,2R)-2-Aminocyclobutane-1-carboxylic acid
Overview
Description
(1S,2R)-2-Aminocyclobutane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclobutane ring structure
Scientific Research Applications
(1S,2R)-2-Aminocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to target beta-lactamase in escherichia coli .
Mode of Action
It’s known that this compound belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution .
Biochemical Pathways
It’s known that similar compounds, such as 1-aminocyclopropanecarboxylic acids (acas), play important roles in plant metabolism . They are used as conformationally confined analogs of physiologically active natural amino acids and for the design of peptidomimetics .
Pharmacokinetics
It’s known that similar compounds, such as milnacipran, are rapidly excreted in urine . Approximately 55% of the dose is excreted in urine as unchanged milnacipran .
Result of Action
It’s known that similar compounds, such as 1-aminocyclopropanecarboxylic acid (acc), play important roles in plant metabolism . They are used as conformationally confined analogs of physiologically active natural amino acids and for the design of peptidomimetics .
Biochemical Analysis
Biochemical Properties
(1S,2R)-2-Aminocyclobutane-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor for specific enzymes, influencing their activity and the overall biochemical pathways they are involved in. For example, this compound has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases . These interactions can lead to changes in the levels of various metabolites, affecting cellular function and metabolism.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular responses to external stimuli . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism, while at high doses, it may exhibit toxic or adverse effects . For example, studies in animal models have shown that high doses of this compound can lead to oxidative stress and cellular damage, highlighting the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism . For instance, this compound can be metabolized by aminotransferases, leading to the production of other amino acid derivatives that play roles in cellular function and signaling.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its activity and function . For example, this compound can be transported into cells via amino acid transporters, where it can then interact with intracellular enzymes and receptors.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Aminocyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the asymmetric synthesis starting from chiral precursors or using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Aminocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Aminocyclobutane-1-carboxylic acid: The enantiomer of (1S,2R)-2-Aminocyclobutane-1-carboxylic acid with different stereochemistry.
Cyclobutane-1,2-dicarboxylic acid: A related compound with two carboxylic acid groups instead of an amino group.
Cyclobutane-1,2-diamine: A compound with two amino groups instead of a carboxylic acid group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an amino and a carboxylic acid group
Properties
IUPAC Name |
(1S,2R)-2-aminocyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQMWZLLTGEDQU-IUYQGCFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461507 | |
Record name | Cyclobutanecarboxylic acid, 2-amino-, (1S,2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648433-09-4 | |
Record name | Cyclobutanecarboxylic acid, 2-amino-, (1S,2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.